molecular formula C12H12N2O2 B11579560 1-(1-hydroxy-4-methyl-2-phenyl-1H-imidazol-5-yl)ethanone

1-(1-hydroxy-4-methyl-2-phenyl-1H-imidazol-5-yl)ethanone

Cat. No.: B11579560
M. Wt: 216.24 g/mol
InChI Key: URIZACHEOCEEER-UHFFFAOYSA-N
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Description

1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE is a compound belonging to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a hydroxy group, a methyl group, and a phenyl group attached to the imidazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE typically involves the cyclization of amido-nitriles under mild conditions. The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of key intermediates, such as substituted phenyl and methyl groups, followed by cyclization reactions. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in treating hyperuricemia and gout.

Comparison with Similar Compounds

    1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOLE-5-CARBOXYLIC ACID: Another imidazole derivative with similar inhibitory properties.

    1-METHOXY-4-METHYL-2-PHENYL-1H-IMIDAZOLE-5-YL: A methoxy-substituted derivative with comparable biological activities.

Uniqueness: 1-(1-HYDROXY-4-METHYL-2-PHENYL-1H-IMIDAZOL-5-YL)ETHAN-1-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydroxy group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(3-hydroxy-5-methyl-2-phenylimidazol-4-yl)ethanone

InChI

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)14(16)12(13-8)10-6-4-3-5-7-10/h3-7,16H,1-2H3

InChI Key

URIZACHEOCEEER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=CC=C2)O)C(=O)C

Origin of Product

United States

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